molecular formula C7H10N2O B13339721 6-(Aminomethyl)-2-methylpyridin-3-ol

6-(Aminomethyl)-2-methylpyridin-3-ol

Cat. No.: B13339721
M. Wt: 138.17 g/mol
InChI Key: SJVPRKHQGLMQLT-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-methylpyridin-3-ol is an organic compound with a pyridine ring substituted with an aminomethyl group at the 6-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2-methylpyridin-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylpyridine.

    Functional Group Introduction:

    Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction using appropriate oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-methylpyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-(Aminomethyl)-2-methylpyridin-3-one.

    Reduction: Formation of 6-(Aminomethyl)-2-methylpyridin-3-amine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

6-(Aminomethyl)-2-methylpyridin-3-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a ligand in coordination chemistry, aiding in the study of metal-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes or receptors in biological systems, potentially modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Similar structure but lacks the hydroxyl group.

    3-Hydroxypyridine: Similar structure but lacks the aminomethyl group.

    2-Methyl-3-hydroxypyridine: Similar structure but lacks the aminomethyl group.

Uniqueness

6-(Aminomethyl)-2-methylpyridin-3-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

6-(aminomethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C7H10N2O/c1-5-7(10)3-2-6(4-8)9-5/h2-3,10H,4,8H2,1H3

InChI Key

SJVPRKHQGLMQLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CN)O

Origin of Product

United States

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